molecular formula C14H19N5O2S B7469897 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide

Cat. No. B7469897
M. Wt: 321.40 g/mol
InChI Key: YCMCTPMYDYFQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and physiological effects:
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. This compound has also been shown to induce DNA damage and alter the expression of various genes involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines at low concentrations. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies.

Future Directions

There are several future directions for the study of 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide. One direction is to investigate its potential use as an antifungal agent. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more water-soluble derivatives of this compound could improve its potential for use in lab experiments and clinical applications.

Synthesis Methods

The synthesis of 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide can be achieved using various methods. One such method involves the reaction of 4-amino-5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol with propyl chloroacetate in the presence of a base. Another method involves the reaction of 4-amino-5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol with propyl bromoacetate in the presence of a base.

Scientific Research Applications

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use as an antifungal agent.

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-3-8-16-12(20)9-22-14-18-17-13(19(14)15)10-6-4-5-7-11(10)21-2/h4-7H,3,8-9,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMCTPMYDYFQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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